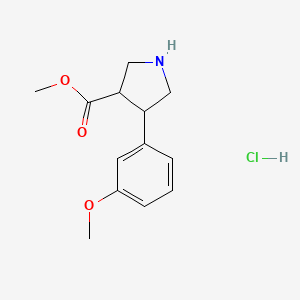
Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride
Vue d'ensemble
Description
Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride is a chemical compound with the following properties:
- Chemical Formula : C₁₃H₁₈ClNO₃
- Molecular Weight : 267.74 g/mol
- IUPAC Name : Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride
- Synonyms : Methyl (4-hydroxy-3-methoxyphenyl)acetate hydrochloride; Methyl (4-methoxyphenyl)propionate hydrochloride
Synthesis Analysis
The synthesis of this compound involves the reaction between 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylic acid and methanol . The esterification process results in the formation of Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate . The subsequent addition of hydrochloric acid (HCl) converts the free carboxylic acid group into its hydrochloride salt form.
Molecular Structure Analysis
The molecular structure of Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride consists of a pyrrolidine ring attached to a phenyl group via an ester linkage. The methoxy group at the para position of the phenyl ring enhances its lipophilicity.
Chemical Reactions Analysis
- Hydrolysis : Under basic conditions, the ester bond can undergo hydrolysis to yield the corresponding carboxylic acid and methanol.
- Reduction : Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
- Acid-Base Reactions : The hydrochloride salt can participate in acid-base reactions, affecting its solubility and stability.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 120°C
- Solubility : Soluble in polar organic solvents (e.g., methanol, ethanol)
- UV-Vis and FT-IR Spectra : These can provide additional structural information.
Safety And Hazards
- Toxicity : Handle with care due to potential toxicity.
- Storage : Store in a cool, dry place away from direct sunlight.
- Handling : Use appropriate protective equipment (gloves, goggles) during handling.
Orientations Futures
- Biological Studies : Investigate its effects on other cancer cell lines.
- Structural Modifications : Explore derivatives for improved potency.
- Pharmacokinetics : Assess absorption, metabolism, and tissue accumulation.
Propriétés
IUPAC Name |
methyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-10-5-3-4-9(6-10)11-7-14-8-12(11)13(15)17-2;/h3-6,11-12,14H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVRSKLIOHPABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCC2C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2-Methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1473752.png)


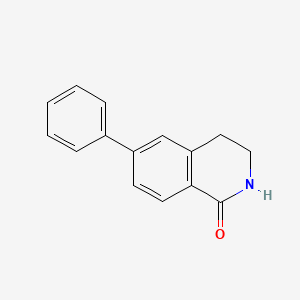

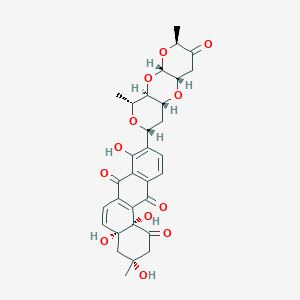
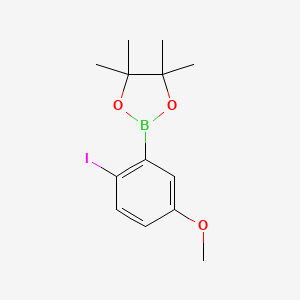


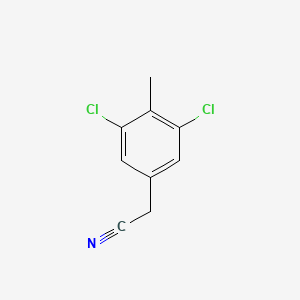



![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate](/img/structure/B1473771.png)